molecular formula C21H32O2 B14298939 3,7-dimethyloct-6-enyl 5-phenylpentanoate CAS No. 116331-57-8

3,7-dimethyloct-6-enyl 5-phenylpentanoate

Cat. No.: B14298939
CAS No.: 116331-57-8
M. Wt: 316.5 g/mol
InChI Key: FDSRHKHFWWLRAJ-UHFFFAOYSA-N
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Description

3,7-dimethyloct-6-enyl 5-phenylpentanoate is an organic compound with the molecular formula C20H30O2. It is a derivative of octenyl esters and is characterized by its unique structure, which includes a phenylpentanoate group attached to a dimethyloctenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyloct-6-enyl 5-phenylpentanoate typically involves the esterification of 3,7-dimethyloct-6-en-1-ol with 5-phenylpentanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyloct-6-enyl 5-phenylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-dimethyloct-6-enyl 5-phenylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role in modulating enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-dimethyloct-6-enyl 5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,7-dimethyloct-6-enyl acetate: Similar structure but with an acetate group instead of a phenylpentanoate group.

    3,7-dimethyloct-6-enal: An aldehyde derivative with similar structural features.

    5-phenylpentanoic acid: The acid precursor used in the synthesis of the ester.

Uniqueness

3,7-dimethyloct-6-enyl 5-phenylpentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

116331-57-8

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 5-phenylpentanoate

InChI

InChI=1S/C21H32O2/c1-18(2)10-9-11-19(3)16-17-23-21(22)15-8-7-14-20-12-5-4-6-13-20/h4-6,10,12-13,19H,7-9,11,14-17H2,1-3H3

InChI Key

FDSRHKHFWWLRAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)CCCCC1=CC=CC=C1

Origin of Product

United States

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